

# Cinnamtannin A2: A Technical Guide to its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cinnamtannin A2	
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological studies specifically on **Cinnamtannin A2** are not available in the public domain. The information presented in this guide is primarily based on studies of structurally related proanthocyanidin oligomers and proanthocyanidin-rich extracts, particularly from grape seed. While this data provides a valuable preliminary safety assessment, it should be interpreted with caution as the toxicological profile of **Cinnamtannin A2** may differ.

#### Introduction

Cinnamtannin A2 is a tetrameric A-type proanthocyanidin found in various plants, including cinnamon.[1] It is composed of four (–)-epicatechin units.[2] Proanthocyanidins, as a class of polyphenolic compounds, are known for their antioxidant and various health-promoting properties.[1][3] Recent research has highlighted the potential therapeutic benefits of Cinnamtannin A2, including its role in enhancing insulin secretion and attenuating skeletal muscle wasting.[2][4] As interest in this compound grows within the research and drug development sectors, a thorough understanding of its safety and toxicity profile is crucial.

This technical guide provides a comprehensive overview of the available safety and toxicity data relevant to **Cinnamtannin A2**. Due to the absence of direct studies, this guide synthesizes data from research on proanthocyanidin-rich extracts and related oligomers to build a foundational safety profile.



## **General Safety and Handling**

Material Safety Data Sheets (MSDS) for **Cinnamtannin A2** provide initial guidance on its handling and potential hazards.

#### **GHS Hazard Statements:**

- Harmful if swallowed.[2]
- Very toxic to aquatic life with long lasting effects.[2]

#### **Handling Precautions:**

- Avoid inhalation, and contact with eyes and skin.[2]
- Use in a well-ventilated area.[2]
- Standard personal protective equipment (gloves, safety goggles) is recommended.[2]

#### Storage:

- Store in a cool, well-ventilated area, away from direct sunlight and ignition sources.
- Recommended storage temperature is -20°C.

# Toxicological Data (from Structurally Related Compounds)

The following tables summarize quantitative toxicological data from studies on proanthocyanidin-rich extracts, primarily from grape seed. It is important to reiterate that these extracts contain a mixture of proanthocyanidins and are not pure **Cinnamtannin A2**.

## **Acute Oral Toxicity**



Test Substance	Animal Model	LD50 (Lethal Dose, 50%)	Reference
Proanthocyanidin-rich extract from grape seeds	Fischer 344 rats	> 4 g/kg body weight	[5][6]
Procyanidin-rich extract from grape skins and seeds	Wistar rats	> 5 g/kg body weight	[7]

**Subchronic Oral Toxicity** 

Test Substance	Animal Model	Duration	NOAEL (No- Observed- Adverse-Effect Level)	Reference
Proanthocyanidin -rich extract from grape seeds	Fischer 344 rats	90 days	1410 mg/kg body weight/day (males), 1501 mg/kg body weight/day (females)	[5][6]

# Genotoxicity



Test Substance	Assay	Cell Line <i>l</i> Organism	Results	Reference
Proanthocyanidin -rich extract from grape seeds	Reverse Mutation Test (Ames test)	Salmonella typhimurium	Non-mutagenic	[5][6]
Proanthocyanidin -rich extract from grape seeds	Chromosomal Aberration Test	Chinese Hamster Lung (CHL) cells	No evidence of mutagenicity	[5]
Proanthocyanidin -rich extract from grape seeds	Micronucleus Test	ddY mice	No evidence of mutagenicity	[5]
Procyanidin-rich extract from grape skins and seeds	Bacterial Reverse Mutation Test	Salmonella typhimurium	Weakly mutagenic at 5 mg/plate	[7]
Procyanidin-rich extract from grape skins and seeds	Micronucleus Test	Wistar rats	No increase in micronucleated erythrocytes up to 2000 mg/kg	[7]

### Cytotoxicity

Studies on proanthocyanidins have shown varied cytotoxic effects, which appear to be dependent on the cell type and concentration. Some studies indicate a selective cytotoxicity towards cancer cells with minimal impact on normal cells.[1] For instance, a study on Cinnamtannin B-1, a trimeric proanthocyanidin, demonstrated a dose- and time-dependent reduction in the viability of colon cancer cells with minimal cytotoxicity to normal colon cells.[8] However, at higher concentrations, pro-oxidant effects leading to cytotoxicity have been observed in cardiomyocytes.

# Experimental Protocols (from Studies on Proanthocyanidin Extracts)



### **Acute Oral Toxicity Study**

- Test Substance: Proanthocyanidin-rich extract from grape seeds.
- Animal Model: Fischer 344 rats.
- Methodology: The extract was administered orally to fasted rats at doses of 2 g/kg and 4 g/kg body weight. The animals were observed for clinical signs of toxicity and mortality for 14 days. Body weight was recorded periodically.[5]
- Workflow:



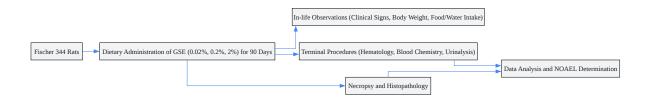
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Workflow for Acute Oral Toxicity Study.

### 90-Day Subchronic Oral Toxicity Study

- Test Substance: Proanthocyanidin-rich extract from grape seeds (GSE).
- Animal Model: Fischer 344 rats.
- Methodology: GSE was mixed into the diet at concentrations of 0.02%, 0.2%, and 2% (w/w) and fed to rats for 90 days. The control group received the basal diet. Observations included clinical signs, body weight, food and water consumption, hematology, blood chemistry, and urinalysis. At the end of the study, a complete necropsy and histopathological examination of organs were performed.[5]
- Workflow:





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### **Genotoxicity Assays**

- Reverse Mutation Test (Ames Test):
  - Test Substance: Proanthocyanidin-rich extract from grape seeds.
  - Organism:Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA.
  - Methodology: The extract was tested with and without metabolic activation (S9 mix) using the pre-incubation method. The number of revertant colonies was counted to assess mutagenic potential. [5]\* Chromosomal Aberration Test:
  - Test Substance: Proanthocyanidin-rich extract from grape seeds.
  - Cell Line: Chinese Hamster Lung (CHL) cells.
  - Methodology: Cells were exposed to the extract for short periods with and without metabolic activation, and for a longer period without metabolic activation. Metaphase spreads were prepared and analyzed for chromosomal aberrations. [5]\* Micronucleus Test:
  - Test Substance: Proanthocyanidin-rich extract from grape seeds.



- Animal Model: ddY mice.
- Methodology: The extract was administered orally to mice. Bone marrow cells were collected at 24, 48, and 72 hours after administration. The frequency of micronucleated polychromatic erythrocytes was determined. [5]

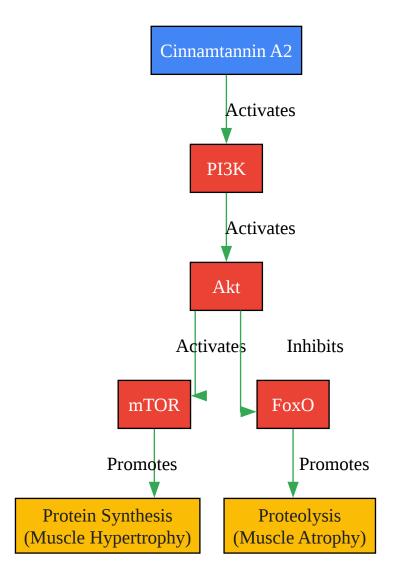
# Potential Mechanisms of Action and Signaling Pathways

While direct toxicological pathways for **Cinnamtannin A2** are unknown, studies on its bioactivity provide insights into the signaling pathways it modulates. These pathways could potentially be involved in adverse effects at high concentrations.

## PI3K/Akt/mTOR Pathway in Skeletal Muscle

In a study investigating the effect of **Cinnamtannin A2** on disuse muscle atrophy, it was found to activate the PI3K/Akt/mTOR signaling pathway, which is crucial for protein synthesis and muscle hypertrophy. [2]At the same time, it inhibited the catabolic FoxO pathway. [2]While beneficial in this context, dysregulation of the PI3K/Akt/mTOR pathway is implicated in various pathologies.





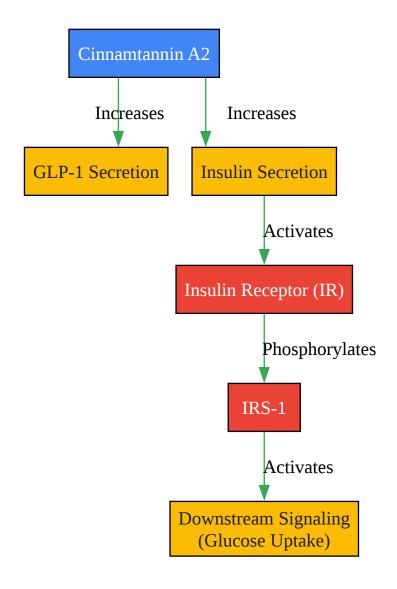
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Cinnamtannin A2's modulation of the PI3K/Akt/mTOR pathway.

## **Insulin Signaling Pathway**

**Cinnamtannin A2** has been shown to increase the secretion of insulin and glucagon-like peptide-1 (GLP-1). [4]It also promotes the phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), key components of the insulin signaling pathway. [4]





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Cinnamtannin A2's influence on the insulin signaling pathway.

# Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific ADME data for **Cinnamtannin A2** is not available. However, studies on proanthocyanidin oligomers suggest that their bioavailability is generally low and decreases with an increasing degree of polymerization. [9]It is believed that larger oligomers like tetramers may not be readily absorbed in the small intestine and could be metabolized by the gut microbiota in the colon. [10]



#### **Conclusion and Future Directions**

The available data, primarily from studies on proanthocyanidin-rich extracts, suggests a low order of acute and subchronic oral toxicity for compounds structurally related to **Cinnamtannin A2**. Genotoxicity assays on these extracts have also been largely negative. However, the complete absence of toxicological studies on pure **Cinnamtannin A2** represents a significant data gap.

For drug development professionals, it is imperative to conduct a full battery of toxicological tests on **Cinnamtannin A2** to establish its safety profile definitively. This should include studies on acute, subchronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Furthermore, a thorough investigation of its ADME properties is essential for understanding its pharmacokinetic and potential toxicokinetic behavior.

Researchers and scientists should be mindful of the potential for dose-dependent effects, as indicated by in vitro cytotoxicity studies on related compounds. While **Cinnamtannin A2** shows promise in various therapeutic areas, a comprehensive safety assessment is a prerequisite for its advancement as a potential drug candidate.

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- To cite this document: BenchChem. [Cinnamtannin A2: A Technical Guide to its Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1257778#cinnamtannin-a2-safety-and-toxicity-profile]

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